molecular formula C7H6N6 B11912181 1H-Imidazo[1,2-A]purin-9-amine CAS No. 754241-51-5

1H-Imidazo[1,2-A]purin-9-amine

Cat. No.: B11912181
CAS No.: 754241-51-5
M. Wt: 174.16 g/mol
InChI Key: ZFAAJGNGXQFRSM-UHFFFAOYSA-N
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Description

1H-Imidazo[1,2-A]purin-9-amine is a fused heterocyclic compound featuring an imidazole ring condensed with a purine scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to purine bases like adenine and guanine, which are critical in nucleic acid metabolism and signaling pathways .

Properties

CAS No.

754241-51-5

Molecular Formula

C7H6N6

Molecular Weight

174.16 g/mol

IUPAC Name

1H-imidazo[1,2-a]purin-9-amine

InChI

InChI=1S/C7H6N6/c8-5-4-6(11-3-10-4)12-7-9-1-2-13(5)7/h1-3H,8H2,(H,9,10,11,12)

InChI Key

ZFAAJGNGXQFRSM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C3C(=NC2=N1)N=CN3)N

Origin of Product

United States

Biological Activity

The compound 1H-Imidazo[1,2-A]purin-9-amine is part of a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

1H-Imidazo[1,2-A]purin-9-amine is characterized by a fused imidazole and purine ring system. This unique structure contributes to its ability to interact with various biological targets, including receptors and enzymes. The compound's molecular formula is C7H8N4C_7H_8N_4, and it possesses several functional groups that facilitate its biological activity.

Anticancer Activity

Research indicates that imidazo[1,2-A]purine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable example includes the compound's action as an antagonist for adenosine receptors, which are implicated in tumor growth and metastasis .

Antiviral Properties

1H-Imidazo[1,2-A]purin-9-amine has also been investigated for its antiviral activity. It has demonstrated effectiveness against several viral infections by inhibiting viral replication through interference with viral enzymes. This property makes it a candidate for further development as an antiviral therapeutic agent .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which have been validated through various in vitro assays. These studies suggest that 1H-Imidazo[1,2-A]purin-9-amine can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .

Neuroprotective Potential

Emerging evidence suggests that imidazo[1,2-A]purine derivatives may offer neuroprotective effects. They have been shown to protect neuronal cells from oxidative stress and excitotoxicity, indicating potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1H-Imidazo[1,2-A]purin-9-amine is crucial for optimizing its biological activity. Modifications to the imidazole or purine moieties can significantly alter the compound's affinity for its biological targets. For example, substituents at specific positions on the imidazole ring have been linked to enhanced receptor binding and increased potency against cancer cell lines .

ModificationBiological ActivityReference
Substituted imidazoleIncreased anticancer activity
Alkyl chain additionEnhanced antiviral properties
Hydroxyl group introductionImproved anti-inflammatory effects

Case Study 1: Anticancer Efficacy

In a study evaluating various imidazo[1,2-A]purine derivatives for anticancer activity, one compound exhibited an IC50 value of 50 nM against human breast cancer cells. This study utilized both in vitro assays and in vivo models to confirm the compound's efficacy .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral effects of 1H-Imidazo[1,2-A]purin-9-amine against influenza virus. The results showed a significant reduction in viral titers in treated cells compared to controls, highlighting its potential as a therapeutic agent against viral infections .

Case Study 3: Neuroprotection

A recent study assessed the neuroprotective effects of imidazo[1,2-A]purine derivatives in a mouse model of Alzheimer's disease. The treated group showed improved cognitive function and reduced markers of neuroinflammation compared to untreated controls, suggesting a promising avenue for future research in neurodegenerative disorders .

Scientific Research Applications

Adenosine Receptor Antagonism

1H-Imidazo[1,2-A]purin-9-amine has been studied for its selective antagonistic properties towards adenosine receptors, particularly the A3 subtype. Research indicates that derivatives of imidazo[1,2-A]purin-9-amine exhibit high selectivity and potency against A3 receptors, which are implicated in various physiological processes and diseases.

  • Selectivity and Potency : Compounds derived from this scaffold have demonstrated Ki values in the nanomolar range for A3 receptors while maintaining low affinity for A1 and A2A receptors. This selectivity is crucial for minimizing side effects in therapeutic applications targeting adenosine pathways .

Phosphodiesterase Inhibition

The compound has also been evaluated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4. Inhibitors of PDE4 are of interest for their potential in treating inflammatory diseases and depression. The imidazo[1,2-A]purin-9-amine derivatives have shown moderate affinity towards PDE4, suggesting a possible dual-target therapeutic approach .

Cancer Immunotherapy

Recent studies have highlighted the potential of imidazo[1,2-A]purin-9-amine derivatives as enhancers of immune responses in cancer therapy. For instance, certain derivatives have been shown to act as ENPP1 inhibitors, which play a role in modulating the cGAS-STING pathway—a critical pathway in immune activation against tumors.

  • In Vivo Efficacy : In murine models, treatment with these derivatives combined with anti-PD-1 antibodies resulted in significant tumor growth inhibition rates (up to 77.7%) and improved survival outcomes. This suggests that 1H-imidazo[1,2-A]purin-9-amine compounds could be pivotal in developing new cancer therapies .

Antimicrobial Activity

The antibacterial properties of imidazo derivatives have been explored extensively. Certain synthesized variants have demonstrated potent activity against both gram-positive and gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The formation of imidazo[1,2-a]purin-9-one derivatives often involves nucleophilic attacks and cyclization steps. For example:

  • Reaction Conditions :

    • Reagents : 2-deoxyguanosine (dGuo·H₂O), K₂CO₃, (2R,3S)-epoxyhexanal in DMF.

    • Mechanism : Condensation of the exocyclic amino group of dGuo with aldehyde generates a carbinol amine intermediate, followed by epoxide ring opening and cyclization to form the imidazo[1,2-a]purin-9-one core .

    • Yield : 55% for compound 16 (3-(2-deoxy-β-d-erythro-pentofuranosyl)-7-(1S-hydroxybutyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one) .

Base-Mediated Transformations

  • Reaction Conditions :

    • Reagents : pH 9 buffer (boric acid–KCl–NaOH).

    • Mechanism : Compound 16 undergoes scrambling of side chain stereochemistry under basic conditions, forming dimeric derivatives like 18a (7,7′-butylidene-bis derivative) .

    • Yield : 59% for 18a .

Key Reaction Data

Reaction Type Reagents Conditions Yield Reference
CyclizationdGuo·H₂O, K₂CO₃, epoxyhexanalDMF, 12 h, HPLC purification55%
DimerizationpH 9 buffer72 h, HPLC purification59%
Three-component coupling2-aminopyridine, acetophenones, dimedoneMolecular iodine, water, ultrasonicationUp to 96%

Intermediate Formation

  • Carbinol Amine Intermediates : Condensation of amino groups with aldehydes forms carbinol amines (e.g., intermediate 9 ), which undergo epoxide ring opening to form fused heterocycles .

  • DFT Calculations : Quantum chemical studies (B3LYP/6-311++G(d,p)) reveal activation energies for reaction pathways, confirming thermodynamically favorable steps in imidazo[1,2-a]pyrimidine synthesis .

Catalytic Methods

  • Copper Catalysis : Enables one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as an oxidant. This method is generalizable for diverse substituents .

  • Iodine Catalysis : Facilitates three-component coupling under ultrasonication, achieving high yields (up to 96%) in water .

Substitution Patterns

  • Amide Formation : Amides are synthesized via cyclization of acid chlorides with aromatic amines (e.g., 67a–o in purinone derivatives) .

  • Bioisosteric Replacements : Substituting the triazolopyrimidine core with imidazo[1,2-a]pyrimidine retains or enhances biological activity, depending on substituents .

Stability Considerations

  • Stereochemical Scrambling : Side chain stereochemistry in derivatives like 16 may scramble under prolonged reaction times at room temperature .

Biological and Analytical Relevance

  • Binding Affinity : Substitutions at the imidazo[1,2-a]pyrimidine core influence biological activity, with some derivatives showing enhanced binding compared to triazolopyrimidines .

  • Analytical Techniques :

    • HPLC : Used for purification and monitoring reaction progress .

    • NMR and HRMS : Confirm structural integrity (e.g., 7b , 7c ) .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Analogs

1H-Purin-6(9H)-one Derivatives
  • Structure : The 6-keto group replaces the amine at position 9, forming 1H-purin-6(9H)-one.
  • Synthesis : Prepared via cyclization of formamidines under strong basic conditions .
  • Activity : Exhibits moderate inhibitory activity against kinases compared to the amine derivative, likely due to reduced hydrogen-bonding capacity .
9H-Imidazo[1,2-A]purin-9-one (CAS 171813-05-1)
  • Structure : Contains a ketone at position 9 and hydroxyl/methyl groups at positions 6 and 5.
  • Properties : Molecular formula C₈H₉N₅O₃; higher polarity than the amine analog due to hydroxyl groups .
  • Reactivity : Undergoes acylation with oxalyl chloride to form glyoxylate esters (67% yield), indicating nucleophilic reactivity at the carbonyl site .

Substituted Purine Derivatives

9-Phenyl-9H-purin-6-amines
  • Structure : A phenyl group at position 9 enhances aromatic stacking interactions.
  • Synthesis: Derived from 5-amino-1-phenyl-1H-imidazole-4-carboxylic acid via formamidine intermediates .
  • Applications : Improved lipophilicity compared to 1H-Imidazo[1,2-A]purin-9-amine, making them candidates for membrane-permeable therapeutics .
2-Ethyl-9H-purin-6-amine (CAS 102169-55-1)
  • Structure : Ethyl substituent at position 2 increases steric bulk.
  • Properties : Molecular weight 163.18 g/mol; higher logP (predicted) than the unsubstituted analog, suggesting enhanced bioavailability .

Fused Heterocyclic Systems

Imidazo[4,5-d]pyrimidine (7H-Purine)
  • Structure : Positional isomer of 1H-Imidazo[1,2-A]purin-9-amine, with imidazole fused at positions 4 and 5 of the pyrimidine ring.
  • Market Relevance : Widely studied for applications in antiviral and anticancer therapies .
1H-Imidazo[1,2-a]azepine (CAS 42341-47-9)
  • Structure : Azepine ring replaces the purine core, increasing ring flexibility.
  • Properties : Molecular formula C₈H₈N₂; predicted boiling point 337.5°C, lower than rigid purine analogs .

Mesoionic and Halogenated Derivatives

Mesoionic Imidazo[1,2-a]pyridin-4-ium-2-olate
  • Structure : Halogenated thiazole substituents enhance insecticidal activity.
  • Applications : Patent-protected as insecticides (e.g., Bayer’s derivatives), highlighting divergent biological roles compared to purine-based amines .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted logP
1H-Imidazo[1,2-A]purin-9-amine C₇H₇N₇ 209.19 -NH₂ at position 9 0.45
9H-Imidazo[1,2-A]purin-9-one C₈H₉N₅O₃ 223.19 -OH, -CH₃ at positions 6,7 -0.12
9-Phenyl-9H-purin-6-amine C₁₁H₁₀N₆ 226.24 -Ph at position 9 1.98
1-Methyladenine (CAS 5142-22-3) C₆H₇N₅ 149.16 -CH₃ at position 1 -0.34

Research Findings and Trends

  • Bioactivity: Amine derivatives (e.g., 1H-Imidazo[1,2-A]purin-9-amine) show higher affinity for adenosine receptors than keto or phenyl-substituted analogs, likely due to hydrogen-bonding interactions .
  • Thermal Stability : Fused azepine derivatives (e.g., 1H-Imidazo[1,2-a]azepine) exhibit lower melting points than rigid purines, impacting formulation strategies .
  • Market Potential: Purine analogs dominate pharmaceutical research (70% of kinase inhibitors), while mesoionic derivatives are niche in agrochemicals .

Preparation Methods

Copper-Catalyzed Condensation Reactions

Copper silicate catalyzes the cyclization of 2-aminopyridines with phenacyl bromides in ethanol under reflux, achieving imidazo[1,2-a]pyridines in 85–89% yields within 2–5 hours. Adapting this to purine systems would require:

  • Substrate modification : Replacing 2-aminopyridine with 6-aminopurine.

  • Optimization : Testing brominated ketones (e.g., 2-bromoacetophenone) for regioselective imidazo ring formation.

Table 1: Copper-Catalyzed Reaction Parameters for Analogous Systems

SubstrateCatalyst LoadingSolventTime (h)Yield (%)Reference
2-Aminopyridine10 mol% CuSiO₃Ethanol2.589
4-Methoxyphenacyl Br10 mol% CuSiO₃Ethanol2.087

Molecular Iodine-Mediated Ultrasonication

A three-component coupling of 2-aminopyridines, acetophenones, and dimedone using 20 mol% iodine in water under ultrasonication yields imidazo[1,2-a]pyridines in 96% efficiency within 30 minutes. Key advantages for purine adaptation:

  • Solvent sustainability : Aqueous medium reduces toxicity.

  • Ultrasonication : Enhances reaction kinetics via cavitation.

Critical Variables :

  • Temperature control at 25–30°C prevents side reactions.

  • Post-reaction purification with sodium thiosulfate removes residual iodine.

Intermediate-Driven Approaches

Phthalimide-Protected Intermediates

The synthesis of 1H-imidazo[4,5-c]quinoline-4-amines involves phthalimide intermediates subjected to hydrazine hydrate, achieving 63–81% yields after HCl/NaOH workup. For purin-9-amine:

  • Intermediate formation : React purine-N-oxide with phthalimide under benzoyl chloride.

  • Deprotection : Treat with hydrazine hydrate (4–5 hours at 94–95°C).

Table 2: Phthalimide Intermediate Reaction Conditions

StepReagentsConditionsOutcome
Phthalimide couplingBenzoyl chloride, N₂0–10°C, 1 hour87–99% intermediate
Hydrazine cleavageHydrazine hydrate94–95°C, 4–5 hours94–98% target

Solvent and Purification Optimization

Aqueous vs. Alcoholic Systems

  • Water : Preferred for iodine-catalyzed reactions due to low cost and safety.

  • Methanol/ethanol : Ideal for recrystallization; achieves ≥98% purity after charcoal treatment.

Acid/Base Workup

  • HCl treatment : Removes phthalhydrazide byproducts at 90–93°C.

  • NaOH precipitation : Adjusts pH to 9–11 for product isolation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-imidazo[1,2-a]purin-9-amine, and what are their mechanistic considerations?

  • Answer : A common route involves cyclization of intermediates such as 2-aminoethanol derivatives using polyphosphoric acid (PPA) or phosphoryl chloride, followed by oxidation with MnO₂ to yield substituted imidazo-purine derivatives . For example, glyoxylate derivatives can be synthesized via reaction with oxalyl chloride in the presence of triethylamine and subsequent methanolysis (67% yield) . Key considerations include optimizing reaction time, temperature, and catalyst stoichiometry to avoid side reactions like over-oxidation.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of imidazo-purine derivatives?

  • Answer : ¹H and ¹³C NMR are critical for verifying regiochemistry and substitution patterns. For instance, the ¹H NMR signal for the N-methyl group in 6-methyl-substituted derivatives typically appears as a singlet near δ 3.2–3.5 ppm, while aromatic protons resonate between δ 7.5–8.5 ppm depending on electronic effects . Coupling constants (e.g., J = 2–3 Hz for adjacent imidazole protons) and DEPT/HSQC experiments help resolve overlapping signals in complex fused-ring systems.

Q. What preliminary biological assays are suitable for evaluating the bioactivity of imidazo-purine compounds?

  • Answer : Initial screening often includes:

  • Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria or fungi (e.g., MIC determination).
  • Antiviral potential: Plaque reduction assays using models like HSV-1 or HIV-1 .
  • Enzyme inhibition: Kinase or phosphodiesterase inhibition assays with ATP-competitive binding studies.
    Ensure purity (>95% by HPLC) and use DMSO as a solvent vehicle (≤1% v/v) to avoid cytotoxicity artifacts.

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data for imidazo-purine derivatives be resolved?

  • Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Strategies include:

  • Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).
  • DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental spectra .
  • Single-crystal X-ray diffraction with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state structures .

Q. What strategies optimize the regioselectivity of substituents in imidazo-purine synthesis?

  • Answer : Regioselectivity is controlled by:

  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) direct substitution to the C4 position via resonance stabilization.
  • Catalytic systems : Pd-catalyzed C-H activation enables selective functionalization at C2 or C7 positions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the imidazole nitrogen over the purine ring.

Q. How do computational methods (e.g., molecular docking) inform the design of imidazo-purine-based kinase inhibitors?

  • Answer :

  • Docking : Use AutoDock Vina to predict binding modes in ATP pockets (e.g., CDK2 or EGFR kinases). Focus on key interactions: H-bonds with hinge-region residues (e.g., Glu81 in CDK2) and hydrophobic contacts with gatekeeper residues (e.g., Thr338) .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes and identify critical residues for SAR optimization .

Q. What analytical challenges arise in quantifying imidazo-purine metabolites in biological matrices, and how are they addressed?

  • Answer : Challenges include low analyte abundance and matrix interference. Solutions involve:

  • Sample preparation : Solid-phase extraction (C18 columns) or protein precipitation with acetonitrile.
  • Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 223 → 152 for 1H-imidazo[1,2-a]purin-9-amine) .
  • Validation : Follow FDA guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (80–120%).

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